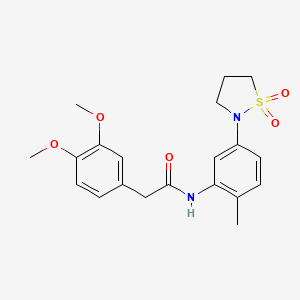

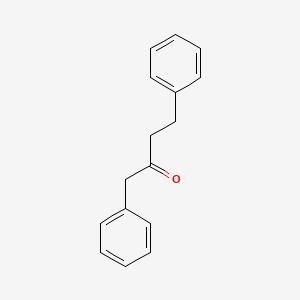

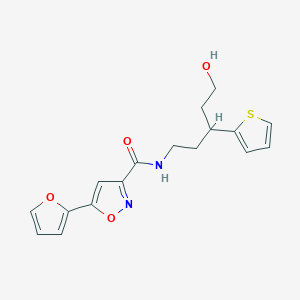

![molecular formula C10H10N2O B2967207 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 30247-64-4](/img/structure/B2967207.png)

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of a derivative of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, specifically 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been studied using X-ray diffraction. This research provides insights into the planarity of the pyrido-pyrimidine moiety and its stabilization through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Synthesis and Catalysis

- Antibacterial Activity : A study explored the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity against Gram-positive and Gram-negative bacteria (Narayana, Rao, & Rao, 2009).

- Catalysis in Synthesis : Research has demonstrated the use of Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives (Nia, Mamaghani, Tabatabaeian, Shirini, & Rassa, 2013). Additionally, an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one has been developed using water as a solvent in the absence of a catalyst (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).

Biological and Pharmaceutical Research

- Exploring Biological Properties : Methylation of the pyridine moiety of the molecule and its impact on analgesic properties has been examined, focusing on the biological properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

- Synthesis of Privileged Backbones : A study showcased the synthesis of a variety of 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters under solvent-free conditions, highlighting their potential in drug discovery (Roslan, Lim, Han, Chuah, & Jaenicke, 2015).

Novel Methodologies and Syntheses

- Halogenated Derivatives : Research has been conducted on synthesizing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, exploring various reaction processes and intermediate compounds (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

- Concise Synthesis of Rare Compounds : The development of a new strategy for synthesizing substituted pyrido[1,2-a]pyrimidin-2-ones, which are pharmaceutically interesting, has been reported. This method involves acylation of lithium amide bases of 2-aminopyridines (Alanine, Galloway, Bartlett, Ciardiello, McGuire, & Spring, 2016).

Propriétés

IUPAC Name |

2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSBLIOCWDIEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

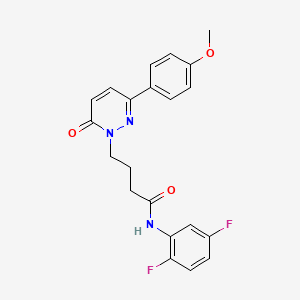

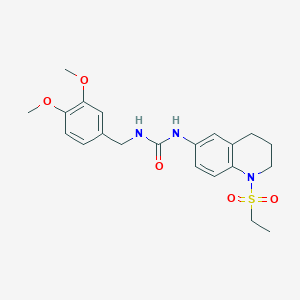

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)

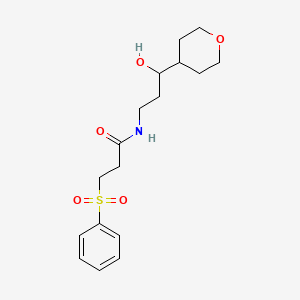

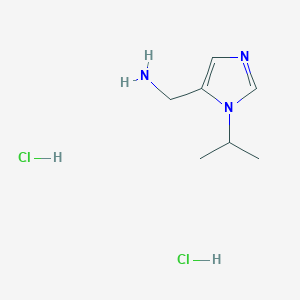

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

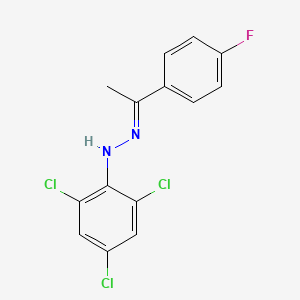

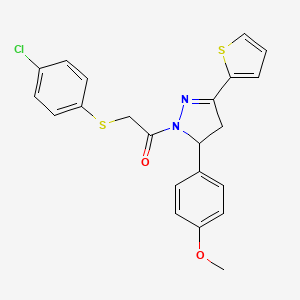

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)